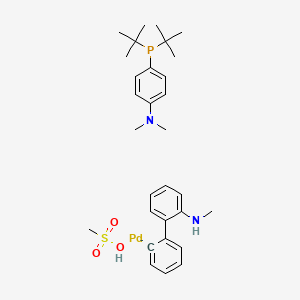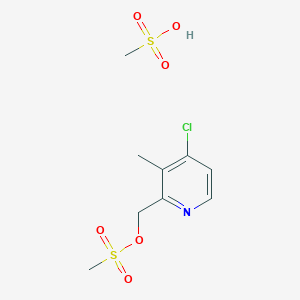
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is a chemical compound with the molecular formula C9H14ClNO6S2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methyl group, and a methanesulfonate ester group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate typically involves the reaction of 4-chloro-3-methyl-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The chlorine atom can be reduced to form the corresponding methylpyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyridines with various functional groups.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is 3-methyl-2-pyridinemethanol.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: As a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify the active sites of enzymes or bind to receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate: Similar structure but lacks the additional methanesulfonate group.
2-Chloro-3-methylpyridine: Lacks the methanesulfonate ester group.
4-Chloro-3-methyl-2-pyridinemethanol: Precursor in the synthesis of the target compound.
Uniqueness
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions and potential biological activities. The presence of both a chlorine atom and a methanesulfonate ester group allows for a wide range of chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
882864-48-4 |
|---|---|
Fórmula molecular |
C9H14ClNO6S2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(4-chloro-3-methylpyridin-2-yl)methyl methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S.CH4O3S/c1-6-7(9)3-4-10-8(6)5-13-14(2,11)12;1-5(2,3)4/h3-4H,5H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
GNYRSRSZXBLRKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1COS(=O)(=O)C)Cl.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


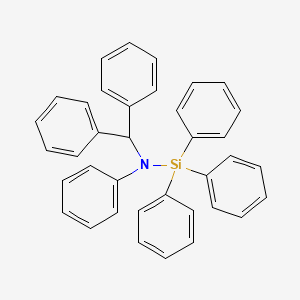

![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
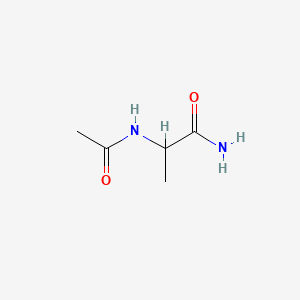
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

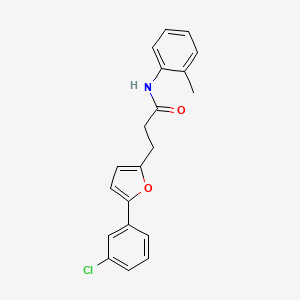
![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
